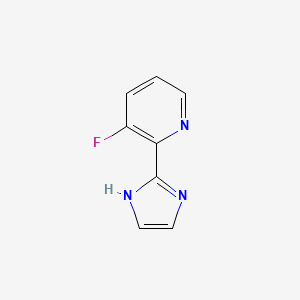

3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Description

The compound 3-Fluoro-2-(1H-imidazol-2-yl)pyridine has emerged as a molecule of interest in various fields of chemical science. Its structure, which combines a fluorinated pyridine (B92270) ring with an imidazole (B134444) moiety, positions it at the intersection of several key areas of synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDJHBBHKBVZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=NC=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624646 | |

| Record name | 3-Fluoro-2-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691886-16-5 | |

| Record name | 3-Fluoro-2-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 1h Imidazol 2 Yl Pyridine

Retrosynthetic Analysis and Strategic Disconnections for the Fluoropyridine-Imidazole Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by starting with the final product, or target molecule, and progressively breaking it down into simpler, commercially available precursors. amazonaws.comyoutube.comyoutube.com This process involves "disconnections," which are the reverse of known chemical reactions, indicated by a special retrosynthetic arrow (⇒). amazonaws.com

For the target molecule, 3-Fluoro-2-(1H-imidazol-2-yl)pyridine, two primary retrosynthetic disconnections can be envisioned for the core structure:

C-C Bond Disconnection: The most intuitive disconnection is the carbon-carbon bond between the pyridine (B92270) C2 position and the imidazole (B134444) C2 position. This leads to a 3-fluoropyridine (B146971) synthon with an electrophilic center at C2 (e.g., a halogen) and an imidazolyl nucleophile (e.g., an organometallic imidazole species).

Imidazole Ring Disconnection: An alternative strategy involves constructing the imidazole ring onto a pre-formed 3-fluoropyridine core. This disconnection breaks the C-N bonds of the imidazole ring, typically leading back to a 2-amino-3-fluoropyridine (B1272040) derivative which can undergo condensation with a two-carbon building block.

Construction of the Fluoropyridine Moiety

The formation of the 3-fluoropyridine ring is a critical aspect of the synthesis. Fluorinated pyridines are prevalent in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom. researchgate.netnih.gov

Introducing a fluorine atom at the C3 position of a pyridine ring with high selectivity can be challenging. Electrophilic fluorination of substituted pyridines often yields a mixture of isomers. However, reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been used for the direct fluorination of various heterocycles. acs.orgnih.gov For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor can produce 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines by eliminating hydrogen fluoride (B91410). nih.gov

Building the fluorinated pyridine ring from acyclic precursors offers an alternative route that can provide excellent regiocontrol. A notable method is the Rh(III)-catalyzed C–H functionalization approach, which constructs multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method avoids the harsh conditions or pre-functionalized starting materials often required for other C3-fluorination strategies. nih.gov The reaction accommodates a variety of substituents on both the oxime and the alkyne, and importantly, can be performed with terminal alkynes to yield single regioisomers of the 3-fluoropyridine product. nih.gov

Table 1: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines Data sourced from a study on Rh(III)-catalyzed C-H functionalization. nih.gov

| α-Fluoro-α,β-Unsaturated Oxime | Alkyne | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|---|

| α-Fluoro-β-phenyloxime | Diphenylacetylene | [CpRhCl2]2 / CsOAc | Ethyl Acetate | 3-Fluoro-2,4,5,6-tetraphenylpyridine | High |

| α-Fluoro-β-phenyloxime | 1-Phenyl-1-propyne | [CpRhCl2]2 / CsOAc | Ethyl Acetate | 3-Fluoro-5-methyl-2,4,6-triphenylpyridine | High |

| α-Fluoro-β-phenyloxime | 1-Hexyne (Terminal) | [Cp*RhCl2]2 / CsOAc | Ethyl Acetate | 4-Butyl-3-fluoro-2,6-diphenylpyridine | High (Single Regioisomer) |

Other annulation strategies, such as [5C + 1N] annulations, provide novel routes to substituted pyridine derivatives and could potentially be adapted for fluorinated analogs. nih.gov

Direct C-H fluorination is a powerful strategy for late-stage functionalization. Significant progress has been made in the site-selective fluorination of pyridines and diazines using silver(II) fluoride (AgF₂). nih.gov This method is remarkably mild, often proceeding at room temperature, and exhibits exceptional regioselectivity for the C-H bond adjacent to the ring nitrogen (the C2 position). researchgate.netpsu.edu The proposed mechanism involves coordination of the basic pyridine nitrogen to the silver, increasing the electrophilicity at the ortho-position. researchgate.net

While this methodology provides a robust route to 2-fluoropyridines, which can be valuable intermediates, it is not directly applicable for the synthesis of 3-fluoropyridines. nih.govacs.org The inherent electronic properties of the pyridine ring direct this specific fluorination to the C2 or C6 positions. acs.org This highlights a key challenge and underscores the importance of the cyclization routes or the use of pre-fluorinated building blocks for accessing the 3-fluoropyridine core required for the target molecule.

Elaboration of the 1H-Imidazol-2-yl Moiety

Once the 3-fluoropyridine core is established, the next phase is the construction of the 1H-imidazol-2-yl substituent at the C2 position.

The formation of an imidazole ring is a classic transformation in heterocyclic chemistry. pharmaguideline.com For synthesizing 2-substituted imidazoles attached to a pyridine ring, a common and effective strategy is the cyclocondensation of a 2-aminopyridine (B139424) derivative with a suitable two-carbon synthon. nih.gove3s-conferences.org

In the context of synthesizing this compound, a retrosynthetic approach would suggest starting with 2-amino-3-fluoropyridine. This precursor can react with various reagents to form the imidazole ring:

Reaction with α-Halocarbonyls: The Tschitschibabin (or Chichibabin) synthesis and its modifications involve reacting a 2-aminopyridine with an α-halocarbonyl compound (like bromoacetaldehyde) or α-haloketones. e3s-conferences.orgnih.gov The reaction first forms a pyridinium (B92312) salt intermediate, which then undergoes in situ cyclization to yield the imidazo[1,2-a]pyridine (B132010) skeleton. e3s-conferences.org While this typically leads to a fused ring system, related condensation chemistry can be adapted.

Reaction with Aldehydes: A widely used method for forming the imidazole ring is the Debus synthesis, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia (B1221849). pharmaguideline.com A variation of this could involve reacting 2-amino-3-fluoropyridine (acting as the ammonia source) with glyoxal (B1671930) and an aldehyde.

Modern Condensation Methods: More contemporary methods involve metal-catalyzed or oxidant-promoted cyclizations. For example, some syntheses of imidazopyridines utilize copper or iron catalysts to facilitate the cascade reaction between 2-aminopyridines and reagents like nitroolefins or aryl ketones. nih.gov A synthesis of a related benzimidazole (B57391) derivative was achieved through a sulfur(0)-induced formation reaction. nih.gov

Table 2: General Strategies for Imidazole/Imidazopyridine Synthesis A summary of common condensation and cyclization reactions.

| Method | Key Reactants | Typical Conditions | Reference |

|---|---|---|---|

| Tschitschibabin Reaction | 2-Aminopyridine + α-Halocarbonyl | Heating, often with a base (e.g., NaHCO₃) | e3s-conferences.org |

| Ortoleva-King Reaction | Pyridine + Ketone + Iodine | In situ generation of α-iodoketone followed by ring closure with aminopyridine | nih.gov |

| Debus Synthesis | Dicarbonyl (e.g., Glyoxal) + Aldehyde + Ammonia | Condensation reaction | pharmaguideline.com |

| Metal-Catalyzed Cascade | 2-Aminopyridine + Nitroolefin/Ketone | Fe(III) or Cu(I) catalyst, oxidant (e.g., TBHP) | nih.gov |

Coupling Strategies for Imidazole-Pyridine Linkage (e.g., Metal-Catalyzed Cross-Couplings)

The formation of the C-C bond between the pyridine and imidazole rings is a critical step in the synthesis of this compound. Metal-catalyzed cross-coupling reactions are powerful tools for this transformation, offering high efficiency and functional group tolerance. Several strategies, including Suzuki, Stille, and Negishi couplings, are applicable.

A common approach involves the coupling of a 2-halopyridine derivative with an organometallic imidazole species. For instance, a plausible route would utilize a Suzuki-Miyaura coupling , which typically involves the reaction of a boronic acid or its ester with a halide in the presence of a palladium catalyst. In the context of synthesizing the target molecule, this would involve the coupling of a 2-halo-3-fluoropyridine with an imidazole-2-boronic acid derivative. While specific examples for this exact coupling are not prevalent in the literature, the general utility of Suzuki couplings for preparing 2-heteroarylpyridines is well-established. nih.govmdpi.com

Stille coupling , which uses organotin reagents, represents another viable pathway. The coupling of a 2-stannyl-imidazole with a 2-halo-3-fluoropyridine in the presence of a palladium catalyst could afford the desired product.

The Negishi coupling , employing an organozinc reagent, is also a powerful method for C-C bond formation. The in-situ generation of a 2-zincio-imidazole species followed by a palladium-catalyzed reaction with a 2-halo-3-fluoropyridine is a potential route. organic-chemistry.org The use of solid, air-stable 2-pyridylzinc reagents has been shown to be an effective alternative to unstable boronic acids in some cases, highlighting the potential of this methodology. nih.gov

An alternative to C-C coupling is the Ullmann-type C-N coupling , which could be used to construct the imidazole ring on a pre-functionalized pyridine. google.com However, for the direct linkage of the pre-formed rings, C-C coupling strategies are generally more direct.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of these reactions and is typically optimized for each specific substrate pairing.

Table 1: Comparison of Potential Metal-Catalyzed Cross-Coupling Strategies

| Coupling Reaction | Imidazole Reagent | Pyridine Reagent | Catalyst System (Typical) | Advantages | Potential Challenges |

| Suzuki-Miyaura | Imidazole-2-boronic acid/ester | 2-Halo-3-fluoropyridine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Commercially available reagents, mild reaction conditions, good functional group tolerance. | Stability of imidazole-2-boronic acid can be a concern. |

| Stille | 2-(Tributylstannyl)imidazole | 2-Halo-3-fluoropyridine | Pd catalyst (e.g., Pd(PPh₃)₄) | Less sensitive to air and moisture than some other organometallics. | Toxicity of organotin byproducts. |

| Negishi | 2-Zincioimidazole halide | 2-Halo-3-fluoropyridine | Pd or Ni catalyst | High reactivity and functional group tolerance. | Organozinc reagents are often moisture and air-sensitive. |

Convergent and Linear Synthesis Pathways for this compound

Both convergent and linear synthetic strategies can be envisioned for the preparation of this compound.

Table 2: Comparison of Linear and Convergent Synthesis Pathways

| Synthesis Type | General Strategy | Example Starting Materials | Advantages | Disadvantages |

| Linear | Stepwise modification of a single precursor. | 2-Amino-3-fluoropyridine | Simpler planning and execution. | Lower overall yield, potential for late-stage failures to be costly. nih.govgoogle.comfigshare.com |

| Convergent | Independent synthesis of fragments followed by coupling. | 2-Halo-3-fluoropyridine and a 2-metallo-imidazole | Higher overall yield, greater flexibility, easier purification of intermediates. google.comchemicalbook.com | Requires more complex initial planning and synthesis of multiple fragments. nih.gov |

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.govnih.govnih.govresearchgate.netresearchgate.net For the synthesis of this compound, several green chemistry strategies can be employed.

One key area is the use of more environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol (B145695), or supercritical fluids where possible. The use of microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. nih.gov

Catalysis is a cornerstone of green chemistry, and the use of highly efficient and recyclable catalysts is a primary goal. nih.gov For the cross-coupling reactions mentioned previously, the development of catalysts that are active at low loadings and can be recovered and reused would significantly improve the greenness of the synthesis. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net

One-pot and multi-component reactions are also key green chemistry strategies as they reduce the number of separate reaction and purification steps, thereby saving on solvents, energy, and reagents, and reducing waste. nih.gov

Catalytic and Asymmetric Synthesis Considerations for Derivatives (if applicable)

For the synthesis of chiral derivatives of this compound, catalytic asymmetric synthesis is a powerful tool. While the parent molecule is achiral, the introduction of a stereocenter, for example, on a substituent of the imidazole or pyridine ring, would necessitate enantioselective methods.

The development of chiral ligands for metal-catalyzed reactions is a major focus in this area. chem-station.comijpsr.com For instance, in a Suzuki coupling to introduce a chiral side chain, a palladium catalyst bearing a chiral phosphine (B1218219) ligand could be employed to control the stereochemistry of the product. Rhodium-catalyzed asymmetric additions to pyridyl imines have also been reported for the synthesis of chiral pyridine derivatives. researchgate.net

Furthermore, direct C-H functionalization using transition metal catalysts is an emerging area that could be applied to the synthesis of derivatives. mdpi.comorganic-chemistry.orgnih.govgoogle.com This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical strategy. Asymmetric versions of these C-H activation reactions are also being developed.

The use of chiral DMAP (4-dimethylaminopyridine) derivatives as nucleophilic catalysts has been shown to be effective in a variety of asymmetric transformations and could be relevant for the synthesis of certain derivatives. researchgate.netmdpi.com

Structural Elucidation and Advanced Spectroscopic/crystallographic Research of 3 Fluoro 2 1h Imidazol 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the cornerstone for elucidating the molecular framework of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in solution. By analyzing various NMR experiments, one can map out the proton and carbon environments, confirm the position of the fluorine atom, and establish the connectivity between the pyridine (B92270) and imidazole (B134444) rings.

The ¹H and ¹³C NMR spectra provide the initial blueprint of the molecule's structure. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen and fluorine atoms, while coupling constants (J) reveal the relationships between adjacent nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The pyridine protons are anticipated to appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The imidazole protons typically present as singlets or narrowly split signals.

The ¹³C NMR spectrum complements the proton data, showing signals for all eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), which is a definitive marker for its location. Other carbons in the pyridine ring will show smaller, long-range couplings (nJCF).

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Couplings (Hz) |

| Pyridine H-4 | ~7.5 - 7.7 | ~125 - 128 | ³JHH, ³JHF |

| Pyridine H-5 | ~7.3 - 7.5 | ~123 - 125 | ³JHH, ⁴JHH, ⁴JHF |

| Pyridine H-6 | ~8.3 - 8.5 | ~140 - 143 | ³JHH, ⁵JHF |

| Imidazole H-4' | ~7.1 - 7.3 | ~120 - 125 | |

| Imidazole H-5' | ~7.1 - 7.3 | ~120 - 125 | |

| Imidazole NH | ~12.0 - 13.0 (broad) | - | |

| Pyridine C-2 | - | ~145 - 148 | ²JCF |

| Pyridine C-3 | - | ~155 - 158 (d) | ¹JCF (~240-260) |

| Pyridine C-4 | - | ~125 - 128 (d) | ²JCF |

| Pyridine C-5 | - | ~123 - 125 (d) | ³JCF |

| Pyridine C-6 | - | ~140 - 143 (d) | ⁴JCF |

| Imidazole C-2' | - | ~144 - 147 | |

| Imidazole C-4' | - | ~120 - 125 | |

| Imidazole C-5' | - | ~120 - 125 |

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the pyridine ring. colorado.edunih.gov This signal would likely appear as a multiplet due to coupling with the aromatic protons H-4 and H-6 on the pyridine ring. The wide chemical shift range of ¹⁹F NMR ensures that this signal is typically well-resolved and free from overlap. nih.gov

2D NMR experiments are indispensable for unambiguously assigning the complex spectra and confirming the molecular structure. epfl.chslideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be crucial for identifying the adjacent protons on the pyridine ring (H-4, H-5, H-6) by observing the cross-peaks between them.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. princeton.edu This allows for the straightforward assignment of the protonated carbon signals in the ¹³C NMR spectrum.

Correlations from the pyridine proton H-6 to carbons C-2 and C-4.

Correlations from the imidazole protons (H-4'/H-5') to the imidazole carbons (C-2', C-5'/C-4').

The definitive correlation between a pyridine proton (likely H-4) and the imidazole carbon C-2', which bridges the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This would be useful for analyzing the molecule's preferred conformation in solution, particularly the relative orientation of the pyridine and imidazole rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For this compound (C₈H₆FN₃), the expected exact mass for the protonated molecule, [M+H]⁺, would be calculated and compared to the experimental value, typically matching to within a few parts per million (ppm). bldpharm.comnih.gov

Calculated Exact Mass

| Ion Formula | Calculated m/z |

|---|

Tandem mass spectrometry (MS/MS) experiments, coupled with HRMS, are used to fragment the molecule and elucidate its structure based on the resulting pieces. nih.gov The fragmentation pathway for protonated this compound would likely involve characteristic losses from both heterocyclic rings. nih.govsapub.org

Plausible Fragmentation Pathway A likely fragmentation pathway would begin with the cleavage of the imidazole ring, which is a common fragmentation mode for such compounds.

Initial Fragmentation: Loss of hydrogen cyanide (HCN) from the imidazole ring.

Subsequent Fragmentation: Further fragmentation of the remaining pyridine structure.

Predicted Major Fragments in HRMS/MS

| Fragment Ion Formula | Loss | Predicted m/z |

|---|---|---|

| [C₇H₅FN₂]⁺ | HCN | 138.0462 |

| [C₆H₄FN]⁺ | C₂H₂N₂ | 110.0349 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. While a published crystal structure for this compound was not found, analysis of similar structures allows for a detailed prediction of its solid-state conformation. iucr.orgnih.govmdpi.com

In the solid state, the molecule's conformation is dictated by a balance between intramolecular steric effects and intermolecular packing forces, such as hydrogen bonds and π-π stacking.

Planarity: Both the pyridine and imidazole rings are expected to be individually planar.

Torsion Angle: The most significant conformational feature is the torsion angle around the C-2 (pyridine) and C-2' (imidazole) bond. This angle defines the relative orientation of the two rings. In similar bi-heterocyclic systems, a nearly coplanar arrangement is often observed to maximize π-system conjugation, though some twisting is possible due to steric hindrance or crystal packing effects. nih.gov

Hydrogen Bonding: The N-H proton of the imidazole ring is a strong hydrogen bond donor. It is expected to form intermolecular hydrogen bonds with a nitrogen atom on an adjacent molecule (either the pyridine or imidazole nitrogen), leading to the formation of chains or more complex networks in the crystal lattice. nih.govmdpi.com

Intermolecular Interactions and Crystal Packing Architectures

Hydrogen Bonding:

The presence of a hydrogen bond donor (the N-H group of the imidazole ring) and several acceptor sites (the nitrogen atoms of both the pyridine and imidazole rings, and the fluorine atom) allows for the formation of a robust hydrogen-bonding network. In similar heterocyclic structures, N-H···N hydrogen bonds are a predominant feature, often leading to the formation of chains or dimeric motifs. researchgate.netnih.gov For instance, in related imidazole-containing compounds, these interactions are key in stabilizing the crystal lattice. researchgate.net The fluorine atom, with its high electronegativity, can also participate in weaker C-H···F hydrogen bonds, further contributing to the three-dimensional architecture. nih.gov

π-π Stacking:

Aromatic systems like the pyridine and imidazole rings in this compound are prone to engage in π-π stacking interactions. These interactions, arising from the alignment of the π-electron clouds of adjacent rings, are a significant cohesive force in the crystal packing of many nitrogen-containing heterocyclic compounds. researchgate.netmdpi.comrsc.org The introduction of a fluorine atom can influence the nature and strength of these interactions by altering the quadrupole moment of the pyridine ring. nih.gov In analogous structures, slipped or parallel-displaced π-π stacking is commonly observed, with inter-planar distances typically in the range of 3.3 to 3.8 Å. researchgate.netmostwiedzy.pl It is anticipated that the crystal structure of this compound would exhibit such interactions, contributing to a densely packed and stable crystalline form. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (imidazole) | N (pyridine/imidazole) | 2.7 - 3.1 |

| Hydrogen Bond | C-H | F | 2.9 - 3.4 |

| π-π Stacking | Pyridine ring | Imidazole ring | 3.3 - 3.8 |

| π-π Stacking | Pyridine ring | Pyridine ring | 3.3 - 3.8 |

| π-π Stacking | Imidazole ring | Imidazole ring | 3.3 - 3.8 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Symmetry Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular symmetry of this compound.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. The N-H stretching vibration of the imidazole ring is anticipated to appear as a broad band in the region of 3200-3500 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyridine and imidazole rings typically give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net The C-F stretching vibration is expected to produce a strong absorption band, likely in the 1200-1300 cm⁻¹ range, which is characteristic for fluorinated pyridine derivatives. researchgate.net

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy, particularly for the analysis of non-polar bonds and symmetric vibrations. The symmetric ring breathing modes of the pyridine and imidazole rings are expected to be prominent in the Raman spectrum. semi.ac.cn The C-H in-plane and out-of-plane bending vibrations will also be observable. mdpi.com Studies on similar molecules like 3-fluoropyridine (B146971) have shown that the vibrational frequencies are in excellent agreement with theoretical calculations, which can be a powerful tool for precise band assignments. researchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch | 3200-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| C=N, C=C Stretch | 1400-1650 | IR, Raman |

| C-F Stretch | 1200-1300 | IR |

| Ring Breathing | 900-1100 | Raman |

| C-H In-plane Bend | 1000-1300 | IR, Raman |

| C-H Out-of-plane Bend | 700-900 | IR, Raman |

Advanced Spectroscopic Probes for Electronic Structure Investigations

Advanced spectroscopic techniques can be employed to probe the electronic structure of this compound, providing information on molecular orbitals and electronic transitions.

UV-Visible Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to exhibit transitions characteristic of π → π* and n → π* electronic excitations within the conjugated π-system of the pyridine and imidazole rings. researchgate.netnih.gov The presence of the fluorine substituent and the specific arrangement of the rings will influence the energy of these transitions and thus the absorption maxima (λmax). In similar systems, these absorptions typically occur in the ultraviolet region. researchgate.net Solvatochromic studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can provide further information about the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states. researchgate.net

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique that can provide information about the elemental composition and the chemical environment of the atoms within the molecule. researchgate.net By analyzing the core-level binding energies of the C 1s, N 1s, and F 1s electrons, it is possible to distinguish between the different carbon and nitrogen atoms in the pyridine and imidazole rings. For instance, the N 1s spectrum would show distinct peaks for the pyridinic nitrogen, the imine-like nitrogen, and the pyrrole-like nitrogen of the imidazole ring. The F 1s binding energy would be characteristic of the C-F bond. These experimental binding energies can be correlated with theoretical calculations to provide a detailed picture of the electronic structure. researchgate.net

| Spectroscopic Probe | Information Obtained | Expected Spectral Region/Features |

| UV-Visible Spectroscopy | Electronic transitions (π → π, n → π) | Ultraviolet region, distinct λmax values |

| X-ray Photoelectron Spectroscopy | Elemental composition, chemical environment | Core-level binding energies for C 1s, N 1s, F 1s |

Reactivity and Reaction Mechanism Studies of 3 Fluoro 2 1h Imidazol 2 Yl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Imidazole (B134444) Rings

Electrophilic Substitution: The pyridine ring within 3-Fluoro-2-(1H-imidazol-2-yl)pyridine is strongly deactivated towards electrophilic aromatic substitution. This is due to the cumulative electron-withdrawing effects of the ring nitrogen and the C3-fluoro substituent. Reactions such as nitration or halogenation would require harsh conditions and are generally expected to be low-yielding. The imidazole ring, while generally more amenable to electrophilic substitution than pyridine, would also experience a deactivating effect from the attached fluoropyridyl group.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the fluorinated pyridine ring makes it a prime candidate for nucleophilic aromatic substitution (NAS). youtube.com Nucleophilic attack is favored at the electron-poor positions ortho and para to the ring nitrogen (C2, C4, and C6). In this molecule, the C2 position is blocked by the imidazole ring, and the C3 position holds the fluorine atom. Nucleophilic attack is most likely to occur at the C4 and C6 positions if a suitable leaving group were present. The primary pathway for nucleophilic substitution on the parent molecule, however, involves the displacement of the fluorine atom itself, as detailed in the following section.

Functionalization of the Fluorine Atom via Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C3 position, while adjacent to the C2-imidazole substituent, is activated for displacement via the nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of fluorine makes the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govacs.org This enhanced reactivity is a hallmark of SNAr on fluoroaromatic compounds. nih.govacs.orgstackexchange.com

The mechanism proceeds in two steps:

Addition Step: A nucleophile attacks the C3 carbon, which bears the fluorine atom, breaking the aromaticity of the pyridine ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step of the reaction. stackexchange.com The strong inductive effect of the fluorine atom helps to stabilize this negatively charged intermediate, thereby lowering the activation energy of this crucial step. stackexchange.com

Elimination Step: The aromaticity of the pyridine ring is restored by the rapid expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context. stackexchange.com

A wide array of nucleophiles can be employed to displace the fluorine atom, allowing for diverse functionalization.

Table 1: Nucleophiles for SNAr Reactions with 2-Fluoropyridines

| Nucleophile Type | Example Reagent(s) | Resulting Functional Group |

|---|---|---|

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe), Sodium hydroxide (B78521) (NaOH) | Methoxy, Hydroxy |

| N-Nucleophiles | Ammonia (B1221849) (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Amino, Alkylamino |

| S-Nucleophiles | Sodium thiomethoxide (NaSMe) | Methylthio |

| C-Nucleophiles | Grignard reagents, Organolithium compounds | Alkyl, Aryl |

This tandem sequence of C-H fluorination followed by SNAr represents a powerful strategy for the late-stage functionalization of complex pyridine-containing molecules. nih.govacs.org

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille) at Peripheral Positions

While the C-F bond can be cleaved under SNAr conditions, it is generally less reactive in palladium-catalyzed cross-coupling reactions compared to heavier halogens like bromine or iodine. Therefore, to functionalize peripheral C-H positions on the this compound scaffold using these methods, an additional, more reactive leaving group (e.g., Br, I, OTf) would typically be introduced at positions such as C4, C5, or C6. These reactions are cornerstones of modern organic synthesis for forming C-C bonds. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. nih.govnih.gov It is widely used for creating biaryl structures and is tolerant of a vast range of functional groups. bohrium.comresearchgate.net

Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene, typically with trans selectivity. organic-chemistry.orgyoutube.com It is a powerful tool for the vinylation of aromatic rings. libretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, employing both palladium and copper catalysts. researchgate.netwikipedia.org It is the premier method for synthesizing aryl-alkyne structures. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orglibretexts.org While organotin reagents are toxic, the reaction is highly versatile and tolerant of many functional groups. harvard.edu

Table 2: General Conditions for Metal-Catalyzed Cross-Coupling Reactions on (Hetero)aryl Halides

| Reaction | Typical Catalyst | Coupling Partner | Base | Typical Solvent(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | R-B(OH)₂ or R-B(OR)₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DME |

| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | Alkene | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Terminal Alkyne | Et₃N, Piperidine | DMF, THF |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | R-Sn(Alkyl)₃ | (Often not required) | Toluene, DMF, Dioxane |

C-H Activation and Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical modifications at a late point in a synthetic sequence, enabling rapid generation of analogues from a common core structure. nih.gov This is particularly relevant for complex molecules in medicinal chemistry.

For the this compound scaffold, several LSF strategies could be envisioned:

Minisci Reaction: Given the electron-deficient nature of the pyridine ring, radical functionalization via the Minisci reaction is a viable pathway. researchgate.net This typically involves generating a radical species (e.g., an alkyl radical) that preferentially attacks the protonated pyridine ring at the electron-poor C4 and C6 positions.

Transition Metal-Catalyzed C-H Activation: Directing-group-assisted or innate C-H activation offers a precise way to functionalize specific C-H bonds. The imidazole ring itself, or the pyridine nitrogen, could potentially direct a metal catalyst to specific C-H bonds on either ring, allowing for arylation, alkylation, or other transformations. Rhodium(III)-catalyzed C-H functionalization, for example, has been used on imidazole derivatives. nih.gov

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a mild and effective tool for C-H functionalization. nih.gov These methods often proceed via radical mechanisms and have been applied to imidazo[1,2-a]pyridines for C3- and C5-alkylation and arylation. nih.gov Such approaches could potentially be adapted for the functionalization of this compound.

Investigation of Protonation/Deprotonation Equilibria and their Impact on Reactivity

The reactivity of this compound is highly dependent on the pH of the reaction medium due to the presence of multiple basic nitrogen atoms.

Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic (pKa of pyridinium (B92312) is ~5.2). However, the electron-withdrawing fluorine at C3 and the imidazole ring at C2 will decrease this basicity, lowering the pKa of the corresponding conjugate acid.

Imidazole Nitrogens: The imidazole ring contains two nitrogen atoms. The pyrrole-type nitrogen (-NH-) is weakly acidic (pKa ~14.5), while the imine-type nitrogen (=N-) is basic (pKa of imidazolium (B1220033) is ~7.0).

Impact on Reactivity:

Protonation: Under acidic conditions, the pyridine nitrogen and/or the imine-type nitrogen of the imidazole will be protonated. This protonation dramatically increases the electron-deficient character of the entire heterocyclic system. A protonated pyridinium ring is even more strongly activated towards nucleophilic attack and more deactivated towards electrophilic attack.

Deprotonation: Under strongly basic conditions, the N-H proton of the imidazole ring can be removed to form an imidazolate anion. This anion is a powerful electron-donating group, which would increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and less reactive towards nucleophiles.

These pH-dependent electronic shifts can be strategically exploited to control the outcome of chemical reactions, directing reactivity towards either nucleophilic or electrophilic pathways.

Exploration of Photochemical and Electrochemical Reaction Pathways

Modern synthetic methods involving photochemistry and electrochemistry offer unique reaction pathways that operate under mild conditions, often avoiding harsh reagents.

Photochemical Reactions: As mentioned in section 4.4, visible-light photoredox catalysis provides access to radical-mediated transformations. researchgate.netnih.gov For this compound, this could enable C-H functionalizations like perfluoroalkylation or alkoxycarbonylation, which have been demonstrated on related imidazo[1,2-a]pyridine (B132010) systems. nih.gov These reactions proceed via the formation of electron donor-acceptor (EDA) complexes or through photocatalytic cycles.

Electrochemical Reactions: Electrochemistry allows for metal- and oxidant-free reactions by using electrical current to drive redox processes. researchgate.net This "green" chemistry approach has been used for the halogenation and homo-coupling of imidazo-fused heterocycles. researchgate.net For the target molecule, an electro-oxidative process could potentially facilitate coupling reactions at specific C-H positions, offering an alternative to traditional transition-metal-catalyzed methods.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 1h Imidazol 2 Yl Pyridine

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures (e.g., DFT Studies)

For related heterocyclic systems, quantum chemical calculations, most commonly using DFT with basis sets like B3LYP/6-31G(d,p), are routinely employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry). researchgate.net These calculations would reveal precise bond lengths, bond angles, and dihedral angles for 3-Fluoro-2-(1H-imidazol-2-yl)pyridine. Such data is foundational for understanding the molecule's steric and electronic profile. For instance, studies on similar molecules like imidazo[1,2-a]pyridine (B132010) have successfully used DFT to calculate geometric parameters that show good agreement with experimental X-ray diffraction data. researchgate.net Without a specific study on this compound, a data table of its optimized geometry cannot be compiled.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would be invaluable for predicting its interaction with biological targets or other reactants. It would likely show negative potential around the nitrogen atoms of both the pyridine (B92270) and imidazole (B134444) rings, with the fluorine atom also influencing the local electronic environment. Without specific calculations, a detailed analysis of its reactive sites remains speculative.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry can model entire reaction pathways, identifying intermediate structures and the high-energy transition states that connect them. This provides a quantitative understanding of reaction mechanisms and kinetics. For this compound, this could involve modeling its synthesis or its metabolic degradation pathways. Such studies are complex and computationally intensive and have not been published for this specific molecule.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy. Calculated Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the structural confirmation of newly synthesized compounds by comparing theoretical spectra to experimental ones. researchgate.netresearchgate.net DFT methods are well-established for predicting the ¹H and ¹³C NMR spectra, as well as the principal IR absorption bands. A computational analysis of this compound would generate these theoretical spectra, but this data is not currently found in the literature.

Investigation of Non-Covalent Interactions and Intermolecular Forces

The fluorine atom in this compound can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical in crystal packing and ligand-receptor binding. Theoretical studies can quantify the strength and nature of these interactions. Research on other fluorinated heterocycles has shown that the electronegativity of fluorine significantly influences intermolecular forces. mdpi.com A detailed computational study would be required to understand how these forces govern the supramolecular chemistry of the title compound.

Coordination Chemistry and Ligand Applications of 3 Fluoro 2 1h Imidazol 2 Yl Pyridine

Design Principles for Metal Ligands Utilizing the Pyridine-Imidazole Framework

The design of metal ligands based on the 2-(2'-pyridyl)imidazole framework is centered on its robust chelating ability, analogous to the well-studied 2,2'-bipyridine. researchgate.netresearchgate.net This framework offers a versatile platform for creating coordination complexes with tailored properties.

Key Design Features:

Bidentate N,N'-Donors: The primary feature is the presence of two nitrogen donor atoms—one from the pyridine (B92270) ring and one from the imidazole (B134444) ring—positioned to form a stable five-membered chelate ring with a metal ion. The syn orientation of the sp² hybridized nitrogen atoms is crucial for this chelation. researchgate.net

Steric Control: Substituents can be used to control the steric environment around the metal center, influencing coordination geometry, spin states, and the accessibility of catalytic sites.

Hydrogen Bonding Capability: The N-H proton of the imidazole ring can act as a hydrogen-bond donor, facilitating the formation of supramolecular structures such as chains, sheets, and 3D networks. researchgate.net This feature allows for the rational design of crystal lattices and materials with specific topologies.

The design of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine leverages these principles. The fluorine atom's high electronegativity is anticipated to modulate the metal-ligand bond strength and the electronic structure of the resulting complexes, potentially leading to unique reactivity and catalytic activity. nih.gov

Synthesis and Comprehensive Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes with this compound are scarce in the reviewed literature, the synthesis would be expected to follow established procedures for related pyridine-imidazole ligands. researchgate.netresearchgate.net These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, such as methanol, ethanol (B145695), or acetonitrile.

For the parent ligand, 2-(2'-pyridyl)imidazole (PyimH), a variety of complexes have been synthesized and characterized. For instance, homoleptic complexes of the type [M(PyimH)₃]²⁺ (where M = Fe, Ru) have been prepared. researchgate.netresearchgate.net The synthesis of heteroleptic complexes, often involving co-ligands like cyanides, is also a common strategy to access diverse coordination environments. researchgate.net

General Synthetic Route (Hypothetical for this compound): M(X)ₙ + L → [M(L)ₘ(X)ₙ] Where:

M = Metal ion (e.g., Fe²⁺, Cu²⁺, Ru²⁺, Zn²⁺)

X = Anion/solvent (e.g., Cl⁻, BF₄⁻, H₂O)

L = this compound

Comprehensive Characterization would involve a suite of analytical techniques:

Spectroscopy: ¹H and ¹⁹F NMR to confirm the coordination of the ligand, UV-Vis to study electronic transitions, and IR spectroscopy to observe changes in vibrational modes upon complexation.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.

Mass Spectrometry: To confirm the composition and mass of the complex.

Magnetic Susceptibility: To determine the magnetic properties and spin state of paramagnetic metal centers.

For example, in complexes of the non-fluorinated analogue, IR spectroscopy typically shows a shift in the C=N stretching frequency upon coordination, and ¹H NMR reveals shifts in the proton signals of the heterocyclic rings. researchgate.net Similar characterization data would be essential to confirm the formation and structure of complexes with the fluorinated ligand.

Elucidation of Coordination Modes and Binding Affinities

The 2-(2'-pyridyl)imidazole framework primarily acts as a bidentate chelating ligand, coordinating to a metal center through the pyridyl nitrogen and one of the imidazole nitrogens. researchgate.net This is the expected coordination mode for this compound.

Common Coordination Modes:

Bidentate Chelation: This is the most prevalent mode, forming a stable five-membered ring. researchgate.net

Monodentate Coordination: In some cases, particularly in the presence of strong competing ligands or under specific pH conditions, the ligand might coordinate through only one of its nitrogen atoms. For a related ligand, monodentate coordination via the pyrazine (B50134) nitrogen was observed in a pentacyanoferrate(II) complex. researchgate.net

Bridging Ligand: The ligand can potentially bridge two metal centers, although this is less common for this specific framework compared to ligands with more separated donor sites.

The introduction of a fluorine atom at the 3-position of the pyridine ring is expected to influence the binding affinity. The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. In studies of substituted pyridines binding to ferrous porphyrins, ligands with electron-withdrawing groups showed decreased binding affinity. nih.gov Conversely, for a more electron-rich metal center, a ligand with better π-acceptor properties (as induced by the fluorine) might form a stronger bond due to enhanced back-bonding. nih.gov Therefore, the binding affinity of this compound will be highly dependent on the specific metal ion and its oxidation state.

Below is a table of representative bond lengths for a Cu(II) complex with the parent 2-(2'-pyridyl)imidazole ligand. The values for a complex with the 3-fluoro derivative would be expected to show subtle differences due to the electronic influence of the fluorine atom.

| Bond | Bond Length (Å) | Complex | Reference |

|---|---|---|---|

| Cu-N(pyridine) | 2.005 | Cu(PyimH)₂(Cl) | researchgate.net |

| Cu-N(imidazole) | 1.979 |

Ligand Field Theory and Electronic Structure Analysis of Complexes

The electronic structure of metal complexes with pyridine-imidazole ligands can be described using Ligand Field Theory (LFT). These ligands are generally considered strong-field ligands, capable of causing a large splitting of the metal d-orbitals (Δₒ for octahedral complexes). This can lead to low-spin electronic configurations for metals like Fe(II). researchgate.net

For Fe(II) complexes with related 2,6-bis(imidazol-2-yl)pyridine ligands, the ligand field splitting parameter Δ has been calculated from electronic absorption spectra, and these complexes often exhibit spin-crossover (SCO) behavior, where a transition between a low-spin and high-spin state can be induced by temperature or pressure. researchgate.net

Analysis Techniques:

UV-Vis Spectroscopy: Metal-to-ligand charge transfer (MLCT) and d-d transitions observed in the UV-Vis spectra provide direct information about the electronic structure and ligand field splitting.

Cyclic Voltammetry: This technique can be used to probe the redox potentials of the metal center, which are directly influenced by the electron-donating or -withdrawing nature of the ligand. The 3-fluoro substituent is expected to make the metal center easier to reduce (a more positive redox potential) compared to the complex with the unsubstituted ligand. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for modeling the electronic structure, orbital energies, and spectroscopic properties of these complexes, providing insights into the influence of the fluorine atom.

Catalytic Applications of Metal Complexes Containing this compound

While specific catalytic applications for complexes of this compound have not been reported in the reviewed literature, the broader class of pyridine-imidazole and related bidentate nitrogen ligands are known to be effective in various catalytic transformations. researchgate.netresearchgate.netnih.gov

Metal complexes with bidentate nitrogen ligands are widely used in homogeneous catalysis. researchgate.net The introduction of a fluorine atom can enhance catalytic activity or selectivity. For instance, in olefin polymerization, the presence of o-fluoro substituents on related [N,N] bidentate ligands has been shown to improve catalytic activity, an effect attributed to non-covalent interactions between the fluorine and the substrate. nih.gov

Potential Catalytic Reactions:

Oxidation Reactions: Cobalt complexes with pyridine-imidazole type ligands have been investigated as catalysts for water oxidation. acs.orgnih.gov The electronic modulation by the fluorine atom could influence the efficiency and overpotential of such processes.

Polymerization: As mentioned, fluorinated ligands have shown promise in metal-catalyzed olefin polymerization. nih.gov

Cross-Coupling Reactions: Palladium and nickel complexes with N-donor ligands are staples in C-C and C-N bond formation reactions.

Hydrogenation/Transfer Hydrogenation: Ruthenium and iridium complexes with bidentate nitrogen ligands are known to catalyze hydrogenation reactions. nih.gov

The stability and tunable electronic properties of complexes with this compound make them promising candidates for exploration in these and other areas of homogeneous catalysis.

For a ligand to be used in enantioselective catalysis, it must be chiral. While the parent this compound is achiral, it could be rendered chiral by introducing a chiral center, for example, in a substituent on the imidazole ring, or by creating a situation of atropisomerism.

The development of chiral pyridine-containing ligands is a major area of research in asymmetric catalysis. hkbu.edu.hk These ligands have been successfully applied in a multitude of reactions, including reductions, oxidations, and C-C bond-forming reactions. researchgate.netcmu.edu

There are currently no reports in the scientific literature detailing the synthesis of a chiral version of this compound or its application in enantioselective catalysis. However, the development of such a ligand could be a valuable endeavor, as the fluorine atom could provide unique steric and electronic interactions within the catalyst-substrate complex, potentially leading to high levels of enantioselectivity.

Compound Names

| Abbreviation/Common Name | Systematic Name |

|---|---|

| This compound | This compound |

| PyimH | 2-(2'-pyridyl)imidazole |

| - | 2,2'-bipyridine |

Research into Spin Crossover Phenomena and Redox Properties in Metal Complexes

The unique electronic properties of fluorinated N-heterocyclic ligands, such as this compound, make their metal complexes prime candidates for exhibiting interesting magnetic and electrochemical behaviors, including spin crossover (SCO) and tunable redox potentials. Although direct experimental data on complexes of this compound are not extensively documented, valuable insights can be drawn from analogous systems.

Spin Crossover (SCO) Phenomena:

Iron(II) complexes with tridentate ligands containing pyridine and imidazole moieties are well-known to exhibit spin crossover behavior, a phenomenon where the spin state of the central metal ion transitions between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. nih.govmdpi.com For instance, iron(II) complexes with the parent ligand, 2,6-bis(1H-imidazol-2-yl)pyridine, demonstrate high-temperature spin crossover. nih.govmdpi.com The general structure of such a complex involves two tridentate ligands coordinating to the iron(II) center, creating an FeN₆ coordination core. nih.gov

The introduction of a fluorine atom onto the pyridine ring, as in this compound, is expected to significantly influence the ligand field strength and, consequently, the SCO properties. Fluorine is a highly electronegative atom, and its electron-withdrawing nature can affect the electronic structure of the ligand. nsf.gov This can, in turn, alter the spin state of the metal center in a complex. fu-berlin.de Studies on related fluorinated tripodal ligands have shown that fluorine-specific interactions in the secondary coordination sphere can impact the spin state of iron(II) and cobalt(II) complexes. nsf.govfu-berlin.de

In the case of iron(II) complexes with substituted pyridine-based ligands, the electron density at the coordinating nitrogen atom plays a crucial role in determining the SCO temperature (T₁/₂). nih.gov A lower electron density on the nitrogen, resulting from an electron-withdrawing substituent like fluorine, generally leads to a weaker ligand field. This would favor the high-spin state and potentially lower the spin crossover temperature. nih.gov However, intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a critical role in the cooperativity and characteristics of the spin transition. The presence of a fluorine atom can modulate these interactions. nsf.govfu-berlin.de

For example, research on iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine showed that the introduction of an auxochromic group significantly shifted the spin crossover temperatures. mdpi.com It is therefore reasonable to predict that the fluorine substituent in this compound will similarly tune the SCO properties of its corresponding iron(II) complexes.

Redox Properties:

The redox properties of metal complexes are fundamentally linked to the electronic nature of both the metal and the coordinating ligands. The introduction of fluorine atoms into a ligand framework generally makes the ligand more electron-withdrawing. This can have a pronounced effect on the redox potentials of the resulting metal complexes. nih.govresearchgate.netnih.gov

For instance, studies on copper(II) complexes with fluorinated phenanthroline ligands have shown that the half-wave potentials (E₁/₂) correlate with the electron-withdrawing ability of the substituents. nih.gov Ligands with stronger electron-withdrawing groups, such as fluorine, tend to stabilize the lower oxidation state of the metal ion (e.g., Cu(I)), leading to a less negative or more positive reduction potential for the Cu(II)/Cu(I) couple. nih.gov

In the context of complexes with this compound, the electron-withdrawing fluorine atom is expected to lower the energy of the ligand's orbitals. This would make the oxidation of the metal center more difficult, resulting in a higher oxidation potential compared to complexes with the non-fluorinated analogue. Conversely, the reduction of the metal center would be facilitated. The ability to tune the redox potentials of metal complexes through ligand modification is crucial for applications in catalysis, sensing, and molecular electronics. researchgate.netnih.gov

Table 1: Predicted Influence of Fluoro-Substitution on SCO and Redox Properties

| Property | Influence of 3-Fluoro Substitution | Rationale |

| Spin Crossover Temperature (T₁/₂) of Fe(II) complexes | Likely to be altered | The electron-withdrawing fluorine atom modifies the ligand field strength, which is a key determinant of T₁/₂. nih.gov |

| Redox Potential (Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺) | Expected to shift to more positive values | The electron-withdrawing nature of fluorine stabilizes the reduced state of the metal center. nih.gov |

Photophysical Properties (e.g., Luminescence) of Coordination Compounds

Coordination compounds of this compound are anticipated to possess interesting photophysical properties, particularly luminescence, which can be inferred from studies on structurally related complexes. The emission characteristics of metal complexes are highly dependent on the nature of the ligand, the metal ion, and the coordination geometry.

The introduction of fluorine atoms into the ligand framework is a well-established strategy for tuning the photophysical properties of luminescent metal complexes, especially those of d⁶ and d⁸ metals like iridium(III) and platinum(II). analis.com.mymdpi.com Fluorination can influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the emission color and quantum yield. analis.com.mymdpi.com

For example, in phosphorescent iridium(III) complexes, substituting the cyclometalating ligand with electron-withdrawing fluorine atoms can stabilize the HOMO, which is often localized on the phenyl ring and the metal atom. analis.com.my This leads to a larger HOMO-LUMO gap and a blue-shift in the emission wavelength. analis.com.mymdpi.com Iridium(III) complexes with fluorinated phenylpyridine ligands have been shown to exhibit emissions from yellow to sky-blue, with the photoluminescence quantum yields (PLQYs) often increasing with the degree of fluorination. mdpi.com This enhancement is attributed to a decrease in non-radiative decay rates. mdpi.com

Given these trends, it is plausible that iridium(III) complexes of this compound would exhibit phosphorescence. The fluorine atom on the pyridine ring is expected to lower the HOMO energy level, potentially leading to blue-shifted emission compared to a non-fluorinated analogue. The luminescence properties would likely arise from metal-to-ligand charge transfer (MLCT) or a mixture of MLCT and ligand-centered (LC) excited states.

The choice of metal ion is also critical. While iridium(III) complexes are known for their strong phosphorescence, complexes with other metals such as ruthenium(II), rhenium(I), and copper(I) also exhibit luminescence. nih.govpolyu.edu.hk For instance, luminescent rhenium(I) tricarbonyl complexes with pyridine-based ligands have been developed for cellular imaging. nih.gov Copper(I) complexes with pyridine-imidazole type ligands have also been shown to be emissive.

Table 2: Predicted Photophysical Properties of Metal Complexes with this compound

| Metal Ion | Predicted Emission Type | Potential Emission Color | Rationale |

| Iridium(III) | Phosphorescence | Blue-shifted (e.g., blue-green to blue) | Fluorine substitution on the pyridine ring stabilizes the HOMO, leading to a larger energy gap. analis.com.mymdpi.com |

| Ruthenium(II) | Phosphorescence | Tunable, likely in the visible region | The electronic properties of the fluorinated ligand will influence the MLCT energy. |

| Copper(I) | Luminescence | Varies with coordination geometry | The emissive state can be influenced by MLCT and halide-to-ligand charge transfer (XLCT) if halides are present. |

Derivatization Strategies and Applications of 3 Fluoro 2 1h Imidazol 2 Yl Pyridine As a Chemical Building Block

Methodologies for the Synthesis of Complex Derivatives

The 3-fluoro-2-(1H-imidazol-2-yl)pyridine core serves as a versatile platform for generating a diverse range of complex derivatives. Synthetic methodologies primarily focus on the functionalization of both the pyridine (B92270) and imidazole (B134444) rings.

The pyridine ring can be modified through various cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents. This strategy is widely used in the synthesis of bi-aryl compounds with potential applications in drug discovery. acs.orgnih.gov Similarly, Buchwald-Hartwig amination allows for the introduction of amine-containing side chains, a common feature in many biologically active molecules. chemscene.com The fluorine atom itself can influence the regioselectivity of these reactions and can be a site for nucleophilic aromatic substitution under specific conditions.

The imidazole ring offers additional sites for derivatization. The nitrogen atoms can be alkylated or arylated to introduce further diversity. researchgate.net Moreover, the C-H bonds on the imidazole ring can be functionalized through various C-H activation strategies, although this is a more advanced and less common approach for this specific scaffold.

A common strategy for creating complex derivatives involves multi-step synthetic sequences. For example, a related starting material, 3-fluoro-2-hydroxypyridine, can be converted into more complex heterocyclic systems like oxazolidinones through a series of reactions including nitration, chlorination, and cyclization. nih.govresearchgate.net A similar multi-step approach can be envisioned starting from this compound to build fused ring systems or introduce complex side chains. Another example is the Claisen-Schmidt condensation, which can be used to synthesize chalcone (B49325) derivatives from related imidazopyridine aldehydes, demonstrating a pathway to propenone structures. nih.gov

These synthetic strategies are summarized in the table below, showcasing the versatility of the fluorinated pyridine-imidazole scaffold in generating diverse chemical entities.

| Reaction Type |

Integration of this compound into Supramolecular Assemblies

The structural features of this compound make it an excellent candidate for constructing supramolecular assemblies. The pyridine and imidazole rings provide multiple nitrogen atoms that can act as hydrogen bond acceptors or donors, facilitating the formation of intricate hydrogen-bonding networks. elsevierpure.comresearchgate.net These interactions are fundamental in crystal engineering and the design of self-assembling systems.

The fluorine atom can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can further direct the assembly of molecules into well-defined architectures. nih.gov The interplay of hydrogen bonding and fluorine interactions can lead to the formation of robust and predictable supramolecular structures.

Furthermore, the pyridine-imidazole scaffold can act as a bidentate or monodentate ligand in the formation of coordination complexes and metal-organic frameworks (MOFs). researchgate.netnih.govresearchgate.netacs.org By coordinating with metal ions, it is possible to construct one-, two-, or three-dimensional networks with tailored porosity and functionality. The fluorinated nature of the ligand can influence the electronic properties and stability of the resulting MOF, potentially leading to materials with enhanced catalytic or gas sorption properties. nih.govresearchgate.net The self-assembly of such ligands with metal ions represents a powerful strategy for the bottom-up construction of functional materials. researchgate.netacs.org

Research into Polymer and Material Science Applications (e.g., scaffolds for functional materials)

The this compound moiety is a promising monomer for the synthesis of functional polymers and advanced materials. The imidazole and pyridine rings can be incorporated into polymer backbones or as pendant groups to impart specific properties.

Imidazole-containing polymers are known for their high thermal stability and have been investigated for various applications, including as proton exchange membranes in fuel cells. acs.orgacs.orgresearchgate.net The basic nitrogen atoms of the imidazole ring can facilitate proton transport, making these materials suitable for electrochemical devices. The incorporation of a fluorinated pyridine unit could further enhance the thermal and chemical stability of such polymers. researchgate.net

Copolymers of imidazole and pyridine have been synthesized via oxidative polymerization to create conducting materials. acs.org The resulting polymers exhibit electrical conductivity, and their properties can be tuned by varying the monomer ratio. The use of a fluorinated pyridine monomer like this compound could lead to conducting polymers with modified electronic properties and improved processability.

The vinyl derivatives of imidazole can be polymerized to create materials with interesting properties for battery applications. nih.govresearchgate.net For instance, polyvinylimidazole has been explored as a polymer electrolyte for calcium batteries, where the imidazole groups coordinate with the metal ions to facilitate ion transport. nih.gov A fluorinated pyridine-imidazole monomer could be used to develop novel polymer electrolytes with enhanced electrochemical stability and performance.

The general properties imparted by the pyridine-imidazole scaffold in materials science are highlighted below:

| Property |

Development of Libraries of Related Compounds for Structure-Reactivity Relationship (SAR) Studies

In medicinal chemistry, the systematic modification of a lead compound to understand the relationship between its chemical structure and biological activity is a cornerstone of drug discovery. The this compound scaffold is an attractive starting point for the generation of compound libraries for SAR studies due to its multiple points for diversification. nih.gov

Libraries of related compounds can be synthesized by systematically varying the substituents on both the pyridine and imidazole rings. For example, different aryl or alkyl groups can be introduced at various positions to explore the impact of steric and electronic effects on biological activity. These libraries are then screened against biological targets, such as enzymes or receptors, to identify compounds with desired potency and selectivity. researchgate.netacs.org

For instance, libraries of 2-(1H-imidazol-2-yl)pyridine derivatives have been synthesized and evaluated as inhibitors of BRAF kinase, a key target in cancer therapy. acs.org In such studies, the inhibitory concentrations (IC50) are measured to quantify the potency of each compound. The introduction of a fluorine atom, as in the title compound, is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and cell permeability. researchgate.netresearchgate.net

Below is a representative table illustrating the type of data generated from SAR studies on related scaffolds, in this case, imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 inhibitors.

| Compound |

Data is illustrative and based on findings for a related scaffold.

These studies demonstrate how systematic structural modifications can lead to a significant improvement in biological activity. The this compound scaffold provides a rich platform for such explorations. nih.gov

Emerging Research Directions for the Fluorinated Pyridine-Imidazole Scaffold

The unique combination of a fluorinated pyridine and an imidazole ring positions this scaffold at the forefront of several emerging research areas. The inherent properties of this chemical entity make it a versatile tool for addressing challenges in medicine and materials science.

In medicinal chemistry, a major trend is the development of highly selective kinase inhibitors for targeted cancer therapy. The pyridine-imidazole core is a well-established pharmacophore in this area, and the addition of fluorine can enhance drug-like properties. researchgate.netacs.orgacs.org Future research will likely focus on designing derivatives of this compound that can overcome drug resistance and offer improved therapeutic windows. Another promising direction is the exploration of this scaffold for the development of novel antibacterial and antifungal agents, helping to address the growing threat of antimicrobial resistance. researchgate.netnih.gov

In the realm of materials science, the use of fluorinated pyridine-imidazole building blocks for the creation of advanced functional materials is a rapidly growing field. This includes the design of novel MOFs with specific catalytic activities or selective sensing capabilities. nih.govresearchgate.netacs.org Furthermore, the development of new polymers based on this scaffold could lead to high-performance materials for energy applications, such as more efficient proton exchange membranes for fuel cells or safer electrolytes for next-generation batteries. nih.govacs.orgresearchgate.netacs.org The ability to fine-tune the electronic and physical properties of these materials through synthetic derivatization makes the this compound scaffold a key component in the future of materials design.

Conclusion and Future Perspectives in 3 Fluoro 2 1h Imidazol 2 Yl Pyridine Research

Summary of Current Research Paradigms and Achievements

Currently, dedicated research focusing exclusively on 3-Fluoro-2-(1H-imidazol-2-yl)pyridine is in its nascent stages. The compound is recognized and commercially available as a chemical building block, indicating its utility in the synthesis of more complex molecules. bldpharm.comklamar-reagent.com The majority of existing research has centered on related structural analogs, such as imidazopyridines and other substituted 2-(1H-imidazol-2-yl)pyridine derivatives.

Achievements in the broader field of imidazopyridines have been substantial, with applications spanning medicinal chemistry and materials science. For instance, various imidazopyridine derivatives have been investigated for their potential as:

Kinase inhibitors: Derivatives of 2-(1H-imidazol-2-yl)pyridine have been designed and synthesized as potential BRAF kinase inhibitors for anti-tumor applications. nih.gov

Anticancer agents: Imidazopyridine-tethered pyrazolines have been shown to target STAT3 phosphorylation in human breast cancer cells. nih.gov Furthermore, imidazole-based supramolecular complexes are being explored for their anticancer properties. nih.gov

Antibacterial agents: Fused pyridine (B92270) heterocycles, including imidazopyridines, are recognized for their wide range of pharmacological activities, including antibacterial effects against multi-drug resistant strains. nih.gov

The synthesis of related fluorinated pyridine derivatives has also been a significant area of research. For example, 3-fluoro-2-pyridinaldoxime and its derivatives have been the subject of patent applications, highlighting their importance in chemical innovation. google.com

While direct studies on this compound are limited, the extensive research on its parent compounds and structural analogs provides a solid foundation for predicting its potential properties and applications.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the lack of specific research on the chemical, physical, and biological properties of this compound itself. This presents a multitude of unexplored research avenues:

Detailed Characterization: A comprehensive study of the compound's spectroscopic, crystallographic, and physicochemical properties is yet to be undertaken. Understanding the precise influence of the 3-fluoro substituent on the electronic and conformational properties of the 2-(1H-imidazol-2-yl)pyridine scaffold is a key starting point.

Biological Screening: Systematic screening of this compound for a wide range of biological activities is a significant untapped area. Based on the activities of related compounds, promising areas for investigation include its potential as an anticancer, antibacterial, antifungal, or anti-inflammatory agent.

Synthetic Methodology Development: While the compound is commercially available, the development of novel, efficient, and scalable synthetic routes would be highly valuable. This could involve exploring different catalytic systems and reaction conditions.

Coordination Chemistry: The nitrogen atoms in both the pyridine and imidazole (B134444) rings make this compound an excellent candidate for use as a ligand in coordination chemistry. The synthesis and characterization of its metal complexes could lead to new catalysts or materials with interesting magnetic or optical properties.

Prognosis for Future Methodological Advancements and Interdisciplinary Collaborations

The future of research on this compound is likely to be driven by methodological advancements and interdisciplinary collaborations.

Methodological Advancements:

High-Throughput Screening: The use of high-throughput screening techniques will be crucial for rapidly assessing the biological activity of this compound and its derivatives against a wide array of targets.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's properties, reaction mechanisms, and interactions with biological targets, thus guiding experimental work. nih.gov

Flow Chemistry: The application of flow chemistry could enable more efficient, safer, and scalable synthesis of the compound and its derivatives.

Interdisciplinary Collaborations:

Chemistry and Biology: Collaborations between synthetic chemists and biologists will be essential to explore the full therapeutic potential of this molecule. This would involve a cycle of design, synthesis, biological evaluation, and structure-activity relationship (SAR) studies.

Chemistry and Materials Science: Joint efforts between chemists and materials scientists could lead to the development of novel functional materials, such as metal-organic frameworks (MOFs) or polymers, incorporating the this compound ligand.

Chemistry and Catalysis: The compound's potential as a ligand for transition metal catalysts opens up avenues for collaboration with experts in catalysis to develop new and more efficient catalytic systems for a variety of organic transformations.

Potential for Foundational Discoveries in Heterocyclic Chemistry

The unique combination of a pyridine ring, an imidazole ring, and a fluorine atom in this compound offers significant potential for foundational discoveries in heterocyclic chemistry.